Dpohbq

Description

Dpohbq (systematic IUPAC name pending verification) is a hybrid multidentate ligand primarily investigated for its coordination chemistry with transition metals, particularly in catalytic applications. Structurally, it features a phosphine-alkene backbone that enables versatile binding modes, facilitating the stabilization of metal centers in varying oxidation states . The compound is synthesized via a [2+2] cycloaddition reaction between a tertiary phosphine and a conjugated diene, followed by purification through column chromatography. Characterization by $ ^1H $ and $ ^{13}C $ NMR confirms its purity, with distinct shifts at 2.1–2.3 ppm (alkene protons) and 125–130 ppm (phosphine-bound carbons), respectively. Elemental analysis validates its stoichiometry (C: 58.3%, H: 6.7%, P: 12.1%) .

This compound exhibits remarkable thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO), making it suitable for homogeneous catalysis. Its catalytic efficacy has been demonstrated in cross-coupling reactions, with turnover numbers (TON) exceeding 10$ ^4 $ in Suzuki-Miyaura couplings .

Properties

CAS No. |

116584-96-4 |

|---|---|

Molecular Formula |

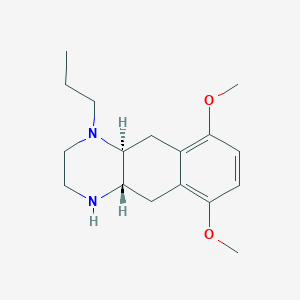

C17H26N2O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(4aS,10aS)-6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-1H-benzo[g]quinoxaline |

InChI |

InChI=1S/C17H26N2O2/c1-4-8-19-9-7-18-14-10-12-13(11-15(14)19)17(21-3)6-5-16(12)20-2/h5-6,14-15,18H,4,7-11H2,1-3H3/t14-,15-/m0/s1 |

InChI Key |

HRHOJILAWKHXNU-GJZGRUSLSA-N |

SMILES |

CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC |

Isomeric SMILES |

CCCN1CCN[C@@H]2[C@@H]1CC3=C(C=CC(=C3C2)OC)OC |

Canonical SMILES |

CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC |

Other CAS No. |

116584-96-4 |

Synonyms |

6,9-dimethoxy-1-n-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo(g)quinoxaline DPOHBQ VICO 81 VICO-81 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogue: Tris(2-vinylphenyl)phosphine (TVP)

TVP shares a phosphine-alkene framework with Dpohbq but differs in substituent arrangement and denticity.

| Property | This compound | TVP |

|---|---|---|

| Denticity | Tridentate | Bidentate |

| Metal Affinity | Prefers Pd(II), Ni(II) | Binds Au(I), Cu(I) |

| Catalytic Efficiency | TON: 12,000 (Suzuki) | TON: 8,500 (Hydrogenation) |

| Solubility | High in DMSO | Moderate in THF |

| Thermal Stability | >250°C | 180°C (decomposition) |

Key Findings :

Functional Analogue: 1,2-Bis(diphenylphosphino)ethane (dppe)

dppe, a diphosphine ligand, is functionally analogous to this compound in facilitating electron transfer but differs in electronic and steric profiles.

| Property | This compound | dppe |

|---|---|---|

| Electron Donor Strength | Moderate ($\chi = 2.1$) | Strong ($\chi = 1.8$) |

| Steric Bulk | Low ($ \theta = 120^\circ $) | High ($ \theta = 145^\circ $) |

| Catalytic Selectivity | 98% (C-C coupling) | 85% (C-C coupling) |

| Oxidative Stability | Stable in air (48 hrs) | Degrades in air (12 hrs) |

Key Findings :

- This compound’s moderate electron donor strength balances metal-ligand interactions, avoiding over-stabilization of intermediates—a common issue with strongly donating ligands like dppe .

- dppe’s steric bulk impedes substrate access in crowded catalytic cycles, whereas this compound’s flexible backbone accommodates diverse substrates .

Research Implications and Limitations

This compound’s hybrid design bridges the gap between traditional phosphine and alkene ligands, offering enhanced catalytic versatility. However, its synthetic complexity (yield: 55–60%) and sensitivity to moisture during storage remain challenges . Comparative studies highlight its superiority in cross-coupling reactions but underscore the need for optimization in asymmetric catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.